4-(2,6-dichlorophenyl)butanoic Acid
Description
4-(2,6-Dichlorophenyl)butanoic Acid is an organic compound with the molecular formula C10H10Cl2O2 It is characterized by the presence of a butanoic acid moiety attached to a 2,6-dichlorophenyl group
Properties
Molecular Formula |
C10H10Cl2O2 |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-4-2-5-9(12)7(8)3-1-6-10(13)14/h2,4-5H,1,3,6H2,(H,13,14) |
InChI Key |
WVGZZLYMIZNHDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dichlorophenyl)butanoic Acid typically involves the reaction of 2,6-dichlorobenzene with butanoic acid under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 2,6-dichlorobenzene is treated with butanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichlorophenyl)butanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives such as ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes from the reduction of the carboxylic acid group.
Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
4-(2,6-Dichlorophenyl)butanoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,6-dichlorophenyl)butanoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenyl)butanoic Acid: Similar in structure but with chlorine atoms at different positions on the phenyl ring.
4-(3,4-Dichlorophenyl)butanoic Acid: Another structural isomer with different chlorine atom positions.
4-(2,6-Dichlorophenoxy)butanoic Acid: Contains an ether linkage instead of a direct phenyl-butyric acid connection.
Uniqueness
4-(2,6-Dichlorophenyl)butanoic Acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-(2,6-Dichlorophenyl)butanoic acid, a compound with notable chemical properties, has garnered attention in various biological research contexts. This article synthesizes the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a butanoic acid backbone substituted with a dichlorophenyl group. Its molecular formula is C10H10Cl2O2, and it exhibits both acidic and hydrophobic properties due to the carboxylic acid and aromatic ring.
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors in biological systems. Notably:
- Enzyme Inhibition : The compound has been studied for its potential role in inhibiting enzymes involved in metabolic pathways. This inhibition may lead to altered cellular processes, impacting growth and proliferation in various cell types.
- Protein Interaction : It is believed that this compound can modulate protein interactions, which may have downstream effects on signaling pathways critical for cellular function.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In a study evaluating various compounds:
- Gram-positive Bacteria : Compounds similar to this compound showed high activity against certain Gram-positive strains, suggesting potential applications in treating bacterial infections .
- Gram-negative Bacteria : Moderate to high activity was also observed against Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored through various models:
- In Vivo Studies : Animal models have shown that treatment with this compound can reduce markers of inflammation in tissues, suggesting its potential as an anti-inflammatory agent.
- Mechanistic Insights : The anti-inflammatory effects are hypothesized to arise from the compound's ability to inhibit pro-inflammatory cytokines and mediators in immune responses.
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
In a controlled laboratory setting, several derivatives of this compound were tested against common pathogens. The results indicated:
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Fungal Activity |
|---|---|---|---|
| Compound A | High | Moderate | Moderate |
| Compound B | Moderate | High | High |
This study highlights the compound's potential as a lead for developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Research
A recent study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The findings showed:
- Reduction in Swelling : Significant decrease in joint swelling was observed after administration.
- Cytokine Levels : Notable reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) was recorded post-treatment.
These results support the compound's potential therapeutic application in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
